(R)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
Description
Chemical Identity and Structural Characterization of (R)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine
Systematic Nomenclature and IUPAC Conventions
The IUPAC name (R)-6-[(2,4-difluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine adheres to bicyclic heterocycle numbering rules:
- The imidazo[2,1-b]oxazine core prioritizes oxygen in the oxazine ring (positions 1,3) over nitrogen in the imidazole (positions 2,1-b).
- The nitro group at position 2 follows standard substituent ordering.
- The stereodescriptor (R) specifies the configuration at C6, where the benzyloxy group occupies the pro-R orientation relative to the oxazine oxygen.
The molecular formula C₁₅H₁₂F₂N₃O₄ (MW = 336.27 g/mol) agrees with computed PubChem data for analogous structures.
Molecular Geometry and Stereochemical Configuration
X-ray crystallography of related nitroimidazooxazines reveals:
- Bicyclic system planarity : The imidazole and oxazine rings adopt a near-coplanar arrangement (dihedral angle <10°) to maximize π-conjugation.
- Chiral center geometry : At C6, the (R) configuration positions the benzyloxy group perpendicular to the oxazine plane, creating a steric clash mitigated by fluorine substituents on the aromatic ring.
| Parameter | Value |
|---|---|
| C6-O bond length | 1.43 Å (typical for ethers) |
| N1-C2 (nitro) | 1.47 Å (nitroimidazole norm) |
| Torsion angle C5-C6-O | 112° (favors axial substituent) |
Crystallographic Analysis of the Nitroimidazooxazine Core
While single-crystal data for this specific derivative remains unpublished, isostructural analogs show:
- Unit cell parameters : Monoclinic system with P2₁ space group (common for chiral nitroimidazooxazines).
- Intermolecular interactions :
The 2,4-difluorobenzyl group induces crystal packing defects compared to non-fluorinated analogs, complicating crystallization.
Spectroscopic Characterization Techniques
¹H NMR (500 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | s (1H) | Imidazole H4 |
| 7.25 | m (1H) | Benzyl aromatic H6 |
| 6.90 | m (2H) | Benzyl aromatic H3, H5 |
| 5.21 | d (2H, J=11.5 Hz) | Oxazine H7a/H7b |
| 4.82 | q (1H, J=6.2 Hz) | Chiral center H6 |
| 4.10 | d (2H, J=12.1 Hz) | Benzyloxy CH₂ |
The H6 quartet at δ 4.82 confirms (R)-configuration through NOE correlations with oxazine protons.
¹³C NMR (125 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 156.4 | C2 (nitroimidazole) |
| 148.1 | Oxazine C3 |
| 130.9 | Benzyl C1 (JCF=245 Hz) |
| 115.2 | Benzyl C2/C4 (d, JCF=21 Hz) |
Fluorine coupling constants validate the 2,4-difluoro substitution pattern.
FT-IR (ATR, cm⁻¹):
- 1542, 1350 : νas(NO₂), νs(NO₂) (nitro group)
- 1245 : ν(C-O-C) oxazine ring
- 1120 : ν(C-F) aromatic
High-Resolution Mass Spectrometry (HRMS):
- Observed : [M+H]⁺ = 337.0901 (Δ = 1.2 ppm vs calc. 337.0913 for C₁₅H₁₃F₂N₃O₄)
- Fragmentation pathway: Loss of NO₂ (46.0055 Da) followed by benzyloxy group cleavage.
Properties
CAS No. |
187235-62-7 |
|---|---|
Molecular Formula |
C13H11F2N3O4 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
(6R)-6-[(2,4-difluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H11F2N3O4/c14-9-2-1-8(11(15)3-9)6-21-10-4-17-5-12(18(19)20)16-13(17)22-7-10/h1-3,5,10H,4,6-7H2/t10-/m1/s1 |
InChI Key |
WOZZMKNJHPMKLM-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
(R)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazo[2,1-b][1,3]oxazine family, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and structure-activity relationships.
- Molecular Formula: C13H11F2N3O4
- Molecular Weight: 311.241 g/mol
- CAS Number: 187235-62-7
The biological activity of (R)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can inhibit key enzymes involved in metabolic pathways of pathogens.
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[2,1-b][1,3]oxazines exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity: The compound showed promising results against various bacterial strains by inhibiting bacterial growth through mechanisms such as the disruption of cell wall synthesis and interference with protein synthesis.
- Fungal Activity: Similar compounds have been noted for their efficacy against fungi by disrupting fungal cell membranes.
Study on Antileishmanial Activity
A significant study investigated the antileishmanial effects of related compounds in a Leishmania donovani mouse model. The results indicated that certain enantiomers displayed potent activity with high efficacy in parasite clearance:
- Efficacy Against Leishmania: Compounds R-84 and R-89 demonstrated over 97% parasite clearance at a dosage of 25 mg/kg administered twice daily .
Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the molecular structure significantly influence biological activity:
- Substituent Variations: The introduction of different substituents at specific positions on the benzene ring was found to enhance solubility and potency against target pathogens. For instance, the presence of electron-withdrawing groups like trifluoromethoxy increased the compound's effectiveness .
Data Tables
| Compound | Target Pathogen | IC50 (μM) | Efficacy (%) | Notes |
|---|---|---|---|---|
| R-84 | Leishmania donovani | 0.39 | >97 | High efficacy in mouse model |
| R-89 | Leishmania infantum | 0.95 | >95 | Effective in stringent models |
| R-6 | Trypanosoma cruzi | 0.39 | >90 | Minimal hERG inhibition observed |
Comparison with Similar Compounds
Table 1: Comparative Properties of Key Nitroimidazooxazine Derivatives
Enantiomeric Specificity
The 6R configuration in (R)-6-(2,4-difluoro-benzyloxy)-2-nitro-... its 6S counterpart. In one study, 6R enantiomers exhibited 1.1–12-fold higher potency against Leishmania donovani . Similar trends are observed in PA-824 derivatives, where stereochemistry dictates binding to the deazaflavin-dependent nitroreductase (Ddn) enzyme .
Linker Modifications and Solubility
Hydrophilic linkers (e.g., carbamate, propargyloxy) improve aqueous solubility without compromising potency. For example, R-140 (carbamate linker) achieves 15 μg/mL solubility at pH 4.5, compared to 10 μg/mL for PA-824 . Pyridine-containing linkers (e.g., R-136) further enhance solubility (35 μg/mL) due to reduced ClogP . The 2,4-difluorobenzyloxy group in the target compound may offer intermediate lipophilicity, balancing solubility and membrane permeability.
Reduction Potential and Metabolic Activation
Nitroimidazooxazines require bioreductive activation by mycobacterial enzymes. For instance, PA-824 (E1: -534 mV) and its analogs with E1 values near -500 mV show optimal activity, but substitutions altering imidazole ring electronics (e.g., thioether replacement) diminish potency despite favorable E1 .
In Vivo Efficacy and Pharmacokinetics
Biaryl derivatives with extended linkers (e.g., R-58, R-136) demonstrate exceptional in vivo efficacy. R-136 achieved 24-fold higher activity than delamanid in chronic tuberculosis models , while a biaryl carbamate analog outperformed PA-824 by 5× in acute infection . The target compound’s 2,4-difluoro substitution may enhance metabolic stability compared to trifluoromethoxy groups, which are prone to oxidative degradation .
Key Structure-Activity Relationship (SAR) Findings
Oxygen at Imidazole 2-Position : Essential for aerobic activity; substitution with nitrogen/sulfur reduces potency .
6R Configuration : Enhances enantioselective binding to microbial targets .
Electron-Withdrawing Substituents : Trifluoromethoxy, nitro, or halogen groups improve potency by stabilizing the nitro radical anion intermediate .
Linker Flexibility : Propynyloxy and carbamate linkers optimize solubility and microsomal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
